molecular formula C22H21NO7 B11093778 4-[3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2-oxo-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid

4-[3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-2-oxo-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid

Cat. No.: B11093778
M. Wt: 411.4 g/mol
InChI Key: KGVVOZSEQGROEE-CZIZESTLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-BENZOYL-4-HYDROXY-2-(4-HYDROXY-3-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]BUTANOIC ACID is a complex organic compound with a unique structure that includes benzoyl, hydroxy, methoxyphenyl, and pyrrol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-BENZOYL-4-HYDROXY-2-(4-HYDROXY-3-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]BUTANOIC ACID typically involves multi-step organic reactions. One common approach is the condensation of benzoyl chloride with a hydroxy-methoxyphenyl derivative, followed by cyclization to form the pyrrol ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[3-BENZOYL-4-HYDROXY-2-(4-HYDROXY-3-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]BUTANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions typically require controlled temperatures and pH levels to proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield corresponding ketones, while reduction of the benzoyl group can produce alcohol derivatives .

Scientific Research Applications

4-[3-BENZOYL-4-HYDROXY-2-(4-HYDROXY-3-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]BUTANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-BENZOYL-4-HYDROXY-2-(4-HYDROXY-3-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]BUTANOIC ACID involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the function of the target molecules and modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-BENZOYL-4-HYDROXY-2-(4-HYDROXY-3-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]BUTANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C22H21NO7

Molecular Weight

411.4 g/mol

IUPAC Name

4-[(3E)-2-(4-hydroxy-3-methoxyphenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]butanoic acid

InChI

InChI=1S/C22H21NO7/c1-30-16-12-14(9-10-15(16)24)19-18(20(27)13-6-3-2-4-7-13)21(28)22(29)23(19)11-5-8-17(25)26/h2-4,6-7,9-10,12,19,24,27H,5,8,11H2,1H3,(H,25,26)/b20-18+

InChI Key

KGVVOZSEQGROEE-CZIZESTLSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCCC(=O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCCC(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.